molecular formula C16H17FN2O6 B14536405 2'-O-Benzyl-5-fluorouridine CAS No. 62311-98-2

2'-O-Benzyl-5-fluorouridine

Cat. No.: B14536405
CAS No.: 62311-98-2
M. Wt: 352.31 g/mol
InChI Key: BOIXOWDASDFWGC-RGCMKSIDSA-N
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Description

2’-O-Benzyl-5-fluorouridine is a fluorinated nucleoside analog. It is structurally related to 5-fluorouridine, a compound known for its significant role in cancer treatment. The addition of a benzyl group at the 2’-O position enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Benzyl-5-fluorouridine typically involves the protection of the hydroxyl groups of uridine, followed by selective benzylation at the 2’-O position. The fluorination is then carried out using appropriate fluorinating agents. Common reagents include benzyl chloride for benzylation and diethylaminosulfur trifluoride (DAST) for fluorination .

Industrial Production Methods: Industrial production methods for 2’-O-Benzyl-5-fluorouridine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Benzyl-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acid derivatives, hydroxylated compounds, and substituted nucleosides .

Scientific Research Applications

2’-O-Benzyl-5-fluorouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Benzyl-5-fluorouridine involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. It targets enzymes such as thymidylate synthase, which is crucial for DNA replication. The benzyl group enhances its binding affinity and stability, making it more effective in its action .

Comparison with Similar Compounds

Uniqueness: 2’-O-Benzyl-5-fluorouridine stands out due to the combined presence of the benzyl and fluorine groups, which enhance its chemical stability and biological activity. This dual modification makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

62311-98-2

Molecular Formula

C16H17FN2O6

Molecular Weight

352.31 g/mol

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17FN2O6/c17-10-6-19(16(23)18-14(10)22)15-13(12(21)11(7-20)25-15)24-8-9-4-2-1-3-5-9/h1-6,11-13,15,20-21H,7-8H2,(H,18,22,23)/t11-,12-,13-,15-/m1/s1

InChI Key

BOIXOWDASDFWGC-RGCMKSIDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=C(C(=O)NC3=O)F)CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC2N3C=C(C(=O)NC3=O)F)CO)O

Origin of Product

United States

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